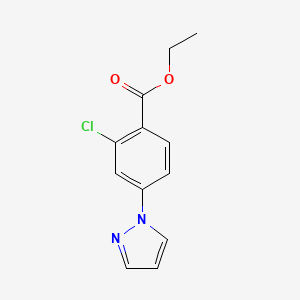

Ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate

Description

Properties

Molecular Formula |

C12H11ClN2O2 |

|---|---|

Molecular Weight |

250.68 g/mol |

IUPAC Name |

ethyl 2-chloro-4-pyrazol-1-ylbenzoate |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-5-4-9(8-11(10)13)15-7-3-6-14-15/h3-8H,2H2,1H3 |

InChI Key |

UZRBNJKGGCJQIF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N2C=CC=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Chloro 4 1h Pyrazol 1 Yl Benzoate and Congeneric Structures

Strategic Approaches for Constructing 1-Arylpyrazole Frameworks

The formation of the 1-arylpyrazole core is a critical step in the synthesis of the target molecule. This can be achieved through two primary strategies: direct N-arylation of a pre-formed pyrazole (B372694) ring or construction of the pyrazole ring from an arylhydrazine precursor.

N-Alkylation and N-Arylation Strategies for Pyrazole Annulation

The direct formation of a carbon-nitrogen bond between an aryl group and the pyrazole ring is a powerful and widely used strategy. Several transition-metal-catalyzed cross-coupling reactions have been developed for this purpose, offering a versatile route to 1-arylpyrazoles.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. wikipedia.orgnih.govorganic-chemistry.org In the context of pyrazole synthesis, this reaction involves the coupling of a pyrazole with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern modifications using soluble copper catalysts with ligands such as diamines have made the process milder and more efficient. acs.orgorganic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.orglibretexts.orgorganic-chemistry.org This method offers a broad substrate scope and functional group tolerance, making it highly suitable for the synthesis of complex molecules. The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine (B1218219) ligand to couple an amine (in this case, pyrazole) with an aryl halide or triflate. wikipedia.orgresearchgate.net The development of various generations of catalyst systems has expanded the utility of this reaction to a wide range of substrates. wikipedia.org

The choice between these methods often depends on the specific substrates, desired reaction conditions, and functional group compatibility. Copper-catalyzed methods are often preferred for their lower cost, while palladium-catalyzed reactions may offer broader scope and milder conditions. mdpi.com

Table 1: Comparison of N-Arylation Strategies for Pyrazole Annulation

| Reaction | Catalyst | Typical Coupling Partners | Key Advantages |

|---|---|---|---|

| Ullmann Condensation | Copper (e.g., CuI, Cu2O) | Pyrazole and Aryl Iodides/Bromides | Cost-effective catalyst, well-established method. wikipedia.orgacs.orgresearchgate.net |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) with phosphine ligands | Pyrazole and Aryl Halides/Triflates | Broad substrate scope, high functional group tolerance, milder reaction conditions. wikipedia.orglibretexts.orgnih.gov |

Cyclization Reactions for Pyrazole Ring Formation

An alternative to direct N-arylation is the construction of the pyrazole ring from a 1,3-dicarbonyl compound and a substituted hydrazine (B178648). This approach establishes the 1-aryl linkage from the outset of the pyrazole ring synthesis.

Knorr Pyrazole Synthesis: The Knorr pyrazole synthesis is a classic and widely used method for the preparation of pyrazoles. chemhelpasap.comresearchgate.netresearchgate.net It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. jk-sci.comslideshare.net To synthesize a 1-arylpyrazole, an arylhydrazine is used as the starting material. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.com A significant consideration in the Knorr synthesis with unsymmetrical 1,3-dicarbonyls is the potential for the formation of regioisomers. rsc.org

Paal-Knorr Pyrrole Synthesis Analogy: While the Paal-Knorr synthesis is primarily known for the formation of pyrroles from 1,4-dicarbonyls and amines, the underlying principle of cyclocondensation is analogous to the Knorr pyrazole synthesis. wikipedia.orgorganic-chemistry.org Both reactions rely on the reaction of a dicarbonyl compound with a nitrogen-containing nucleophile to form a five-membered heterocycle.

These cyclization methods offer a direct route to the 1-arylpyrazole core, with the substitution pattern on the pyrazole ring being determined by the choice of the 1,3-dicarbonyl precursor.

Esterification Pathways for Benzoate (B1203000) Moiety Incorporation

The incorporation of the ethyl benzoate moiety is typically achieved through esterification of the corresponding carboxylic acid.

Fischer-Speier Esterification: The Fischer-Speier esterification is a well-established method for the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.comnagwa.comlibretexts.orgyoutube.com In the synthesis of the target molecule, 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid would be reacted with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with ethanol to form the ester. This two-step process can be advantageous when the direct Fischer esterification is sluggish or incompatible with other functional groups in the molecule.

Directed Halogenation and Chloro-Substitution Techniques

The introduction of the chlorine atom at the 2-position of the benzoate ring is a crucial step that can be achieved either by starting with a pre-halogenated precursor or by regioselective halogenation of the aromatic ring.

Regioselective Introduction of Chlorine on the Benzoate Ring

The regioselective chlorination of an aromatic ring is guided by the directing effects of the existing substituents. In the case of a 4-(1H-pyrazol-1-yl)benzoate system, the pyrazolyl group and the ester group will influence the position of electrophilic attack. Electrophilic aromatic substitution reactions, such as chlorination, are fundamental methods for introducing halogen atoms onto an aromatic ring. longdom.org The specific conditions and chlorinating agent used will determine the outcome of the reaction. For pyrazole-containing compounds, electrophilic halogenation is a common strategy to introduce halogens onto the pyrazole ring itself, but directing this to a specific position on an attached benzene (B151609) ring requires careful consideration of the combined electronic effects of the substituents. imperial.ac.ukbeilstein-archives.org

Synthesis of Key Halogenated Precursors, e.g., 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile

A common and effective strategy for the synthesis of the target molecule involves the use of a pre-halogenated building block, such as a 2-chloro-4-halobenzonitrile. These precursors already possess the desired chlorine atom at the 2-position, and the other halogen at the 4-position can be used as a handle for the introduction of the pyrazole moiety, typically through a cross-coupling reaction.

The synthesis of these key precursors often starts from simpler halogenated anilines or benzonitriles. For instance, 4-bromo-2-chlorobenzonitrile (B136228) can be synthesized from 4-amino-2-chlorobenzonitrile (B1265742) via a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a bromide. chemicalbook.com

Once the 2-chloro-4-halobenzonitrile is obtained, the pyrazole ring can be introduced via a Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgnih.govrsc.orgresearchgate.net This powerful palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., a pyrazoleboronic acid or ester) with a halide. nih.gov This approach offers a high degree of control over the final structure. The resulting 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile can then be hydrolyzed to the corresponding carboxylic acid and subsequently esterified to yield the final product.

Table 2: Synthesis of Key Halogenated Precursors

| Precursor | Starting Material | Key Reaction Steps |

|---|---|---|

| 4-Bromo-2-chlorobenzonitrile | 4-Amino-2-chlorobenzonitrile | 1. Diazotization of the amino group. 2. Sandmeyer reaction with CuBr. chemicalbook.com |

| 2-Chloro-4-iodobenzonitrile | 2-Chloro-4-aminobenzonitrile | 1. Diazotization of the amino group. 2. Reaction with potassium iodide. google.com |

| 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile | 2-Chloro-4-halobenzonitrile and Pyrazoleboronic acid/ester | Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgnih.gov |

Multi-Component Reactions and Tandem Processes for Molecular Complexity Enhancement

Multi-component reactions (MCRs) and tandem (or cascade) processes are powerful tools in modern organic synthesis, enabling the construction of complex molecules from simple precursors in a single operation. These approaches enhance efficiency by minimizing purification steps, reducing waste, and improving atom economy.

Multi-Component Reactions (MCRs):

MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a product that contains significant portions of all the initial reactants. For the synthesis of pyrazole derivatives, four-component reactions are particularly effective. A common strategy involves the condensation of a hydrazine derivative, a β-ketoester (like ethyl acetoacetate), an aldehyde, and a source of nitrile (like malononitrile). researchgate.net This approach can lead to highly substituted, fused pyranopyrazole systems. researchgate.netorientjchem.org While not a direct synthesis of the title compound, this methodology highlights a pathway to densely functionalized pyrazole cores which can be further modified. For instance, a four-component reaction catalyzed by sodium benzoate in an aqueous medium provides an efficient and environmentally friendly route to pyrano[2,3-c]pyrazoles with high yields. researchgate.net

Tandem Processes:

Tandem reactions involve two or more sequential bond-forming events that occur under the same reaction conditions without the isolation of intermediates. A notable example is the tandem catalytic cross-coupling/electrocyclization reaction used to synthesize 3,4,5-trisubstituted pyrazoles. nih.govscilit.com This process typically involves the reaction of enol triflates with diazoacetates, catalyzed by a palladium complex, to form a vinyl diazoacetate intermediate which then undergoes electrocyclization to yield the pyrazole ring. nih.gov This method offers a high degree of structural complexity and is adaptable for creating libraries of substituted pyrazoles. nih.gov

Another tandem approach involves a Knoevenagel condensation followed by a 1,3-dipolar cycloaddition and an oxidative aromatization sequence, which can be achieved in a one-pot, three-component reaction of aldehydes, 1,3-dicarbonyls, and diazo compounds. organic-chemistry.org

Table 1: Examples of Multi-Component and Tandem Reactions for Pyrazole Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Key Advantages |

| Four-Component Reaction | Aryl aldehydes, ethyl acetoacetate, malononitrile, hydrazine hydrate | Sodium Benzoate, Water | Pyrano[2,3-c]pyrazoles | High yields, green solvent, operational simplicity researchgate.net |

| Tandem Cross-Coupling/Electrocyclization | Enol triflates, diazoacetates | Pd(PPh₃)₄, DMF | 3,4,5-Trisubstituted pyrazoles | High structural complexity, good yields nih.gov |

| Tandem Condensation/Cycloaddition/Oxidation | Aldehydes, 1,3-dicarbonyls, diazo compounds | Molecular oxygen | Polyfunctional pyrazoles | Transition-metal-free, green oxidant organic-chemistry.org |

Optimized Reaction Conditions and Scalable Synthesis Strategies, including Microwave-Assisted Methodologies

The optimization of reaction conditions is critical for transitioning a synthetic route from laboratory-scale discovery to large-scale production. Key parameters include solvent choice, catalyst loading, temperature, and reaction time. Modern techniques like microwave-assisted synthesis have emerged as powerful tools for accelerating reaction optimization and improving process efficiency.

Microwave-Assisted Methodologies:

Microwave irradiation has been widely adopted in pyrazole synthesis due to its ability to significantly reduce reaction times, often from hours to minutes, while improving product yields. ajrconline.orgdergipark.org.trnih.gov This technique allows for rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer byproducts. ajrconline.org For example, the synthesis of various pyrazole derivatives has been successfully achieved under microwave-assisted, solvent-free conditions, aligning with the principles of green chemistry. nih.gov In some cases, reactions that are difficult to perform using conventional heating can be carried out with good yields under microwave irradiation. dergipark.org.tr A two-step synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate, saw a significant reduction in reaction time and steps using microwave irradiation compared to the conventional Grohe-Heitzer reaction. scielo.org.mx

Optimized and Scalable Synthesis:

For a synthesis to be scalable, it must be robust, cost-effective, and safe. An example of a scalable, one-pot synthesis has been developed for novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives. researchgate.net This method is noted for being cost-effective and industrially viable, reducing the number of reaction stages and yielding a product of high purity in substantial amounts. researchgate.net Key features of scalable syntheses often include the use of inexpensive and readily available starting materials, minimization of chromatographic purification, and stable reaction intermediates.

Table 2: Optimized Conditions for Pyrazole Synthesis

| Method | Reactants | Conditions | Reaction Time | Yield | Ref. |

| Microwave-Assisted | Phenyl Glycidyl Ether, Pyrazole | 120 °C, Solvent-free | 1 min | 73% | nih.gov |

| Microwave-Assisted | Enaminonitrile, Chloroacetic acid | Sodium ethoxide, 300 MW | 2-4 min | N/A | dergipark.org.tr |

| Conventional (Scalable) | 3-hydrazineylquinoxalin-2(1H)-one derivative, Ethyl 2-formyl-3-oxopropionate | One-pot | N/A | Substantial | researchgate.net |

| Microwave-Assisted | 2,6-dichloronicotinic acid, Ethyl malonate potassium salt | 5 Watts, 50°C | 5 min (for intermediate) | 93% | scielo.org.mx |

Comparative Analysis of Synthetic Routes: Yield, Purity, and Atom Economy

When evaluating different synthetic routes to a target molecule like Ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate, several metrics are crucial: yield, purity, and atom economy.

Yield: This is the most common metric for assessing the efficiency of a reaction. Modern methods like microwave-assisted synthesis often report higher yields compared to conventional heating methods. For instance, the synthesis of 1H-pyrazole-5(3)-carboxylates via both conventional and microwave-assisted methods was compared, with the latter generally providing better results. dergipark.org.tr

Purity: The purity of the final product is critical, especially for pharmaceutical applications. One-pot and multi-component reactions can sometimes lead to complex mixtures requiring extensive purification. However, well-designed tandem processes can produce very clean products by avoiding the isolation of intermediates. nih.gov Routes that allow for crystallization of the final product are highly desirable as they often provide high purity without the need for chromatography.

Atom Economy: This concept, central to green chemistry, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. MCRs and cycloaddition reactions are often highly atom-economical as they involve the combination of multiple molecules with few or no byproducts. In contrast, classical multi-step syntheses that involve protecting groups or generate stoichiometric byproducts (e.g., leaving groups in substitution reactions) tend to have lower atom economy.

Comparative Example:

A comparison between conventional heating and microwave-assisted synthesis often reveals significant advantages for the latter. For a given reaction, conventional heating might require several hours of reflux, whereas microwave irradiation can complete the reaction in minutes. ajrconline.orgnih.gov This acceleration not only saves time and energy but can also prevent the degradation of sensitive products, leading to higher yields and purity. For example, a reaction performed in an oil bath might take 60 minutes, while the same reaction under microwave conditions could be finished in 4 minutes with an excellent yield (80-95%) and 95% atom economy. nih.gov

Ultimately, the choice of a synthetic route depends on a balance of these factors, along with considerations of cost, safety, and scalability. For a compound like this compound, a strategy involving a late-stage N-arylation of pyrazole onto a pre-functionalized ethyl 2-chloro-4-fluorobenzoate or a similar precursor would be a plausible and efficient approach, amenable to optimization using modern synthetic techniques.

Advanced Spectroscopic and Structural Elucidation Techniques for Compound Characterization

Vibrational Spectroscopy Applications for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides critical information regarding the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For Ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate, the key expected vibrational modes are associated with the ester, the substituted benzene (B151609) ring, and the pyrazole (B372694) ring.

The most prominent peak is anticipated to be the carbonyl (C=O) stretching vibration of the ethyl ester group, typically found in the range of 1720-1740 cm⁻¹. This absorption is often strong and sharp. The presence of conjugation with the benzene ring might shift this peak to a slightly lower wavenumber, around 1715-1730 cm⁻¹. Other significant absorptions would include the C-O stretching vibrations of the ester group, expected around 1250 cm⁻¹ (asymmetric) and 1100 cm⁻¹ (symmetric). chemicalbook.com

The aromatic benzene ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can sometimes be used to deduce the substitution pattern. The C-Cl stretch is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

The pyrazole ring should show C-H stretching bands above 3100 cm⁻¹, characteristic C=N and C=C stretching vibrations within the 1400-1550 cm⁻¹ range, and various ring breathing and deformation modes at lower frequencies. The aliphatic ethyl group will be identified by its C-H stretching vibrations just below 3000 cm⁻¹ (ca. 2850-2980 cm⁻¹) and C-H bending vibrations around 1375-1470 cm⁻¹.

Table 1: Predicted FT-IR Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Pyrazole & Aromatic | 3100 - 3150 | Medium-Weak |

| C-H Stretch | Aliphatic (Ethyl) | 2850 - 2980 | Medium |

| C=O Stretch | Ester | 1715 - 1730 | Strong |

| C=C/C=N Stretch | Aromatic/Pyrazole Ring | 1400 - 1600 | Medium-Strong |

| C-H Bend | Aliphatic (Ethyl) | 1375 - 1470 | Medium |

| asym. C-O Stretch | Ester | ~1250 | Strong |

| sym. C-O Stretch | Ester | ~1100 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be highly effective for observing the vibrations of the aromatic and heterocyclic rings.

The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, is expected to produce a strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring (around 1600 cm⁻¹) are also usually prominent. The pyrazole ring vibrations would also be observable. In contrast to FT-IR, the C=O stretching vibration is generally weaker in Raman spectra. The C-Cl bond should also give rise to a Raman signal. The non-polar C-C bonds of the ethyl group would also be Raman active. This technique is valuable for confirming the presence of the core aromatic and heterocyclic structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons of the ethyl group, the benzene ring, and the pyrazole ring.

Ethyl Group: The ethyl protons will appear as two distinct signals. The methylene (B1212753) protons (-OCH₂CH₃) will be a quartet due to coupling with the three methyl protons, expected in the downfield region around 4.4 ppm because of the deshielding effect of the adjacent oxygen atom. The methyl protons (-OCH₂CH₃) will appear as a triplet around 1.4 ppm, coupled to the two methylene protons. chemicalbook.com

Benzene Ring Protons: The trisubstituted benzene ring has three protons. Their chemical shifts and splitting patterns will depend on their position relative to the chloro, ester, and pyrazole substituents. The proton ortho to the ester group (and meta to the pyrazole) is expected to be the most downfield, likely appearing as a doublet around 8.0 ppm. The proton ortho to the pyrazole group (and meta to the ester) would likely be a doublet of doublets, and the proton ortho to the chloro group would also be a doublet of doublets, with chemical shifts in the range of 7.5-7.9 ppm.

Pyrazole Ring Protons: The pyrazole ring has three protons. The proton at the C4 position (H4') is expected to be a triplet around 6.5 ppm. The protons at the C3 and C5 positions (H3' and H5') will be further downfield due to their proximity to the nitrogen atoms, likely appearing as doublets around 7.7 ppm and 8.0-8.5 ppm, respectively.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₂CH₃ | ~4.4 | Quartet (q) |

| -OCH₂CH₃ | ~1.4 | Triplet (t) |

| Aromatic-H | 7.5 - 8.1 | Multiplets (m) |

| Pyrazole-H5' | 8.0 - 8.5 | Doublet (d) |

| Pyrazole-H3' | ~7.7 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides a signal for each chemically non-equivalent carbon atom in the molecule, offering a direct view of the carbon skeleton.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of 165-170 ppm. chemicalbook.com

Aromatic and Pyrazole Carbons: The carbons of the benzene and pyrazole rings will resonate in the aromatic region, generally between 110 and 150 ppm. The carbon attached to the chlorine (C2) and the carbon attached to the pyrazole nitrogen (C4) will be significantly affected by these substituents. The carbon attached to the ester group (C1) will also have a distinct chemical shift.

Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) will be found around 61-62 ppm, while the methyl carbon (-OCH₂CH₃) will be much further upfield, around 14 ppm. chemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 170 |

| Aromatic/Pyrazole Carbons | 110 - 150 |

| -OCH₂CH₃ | 61 - 62 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show correlations between adjacent protons on the benzene and pyrazole rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This would definitively link the proton signals of the ethyl group, the benzene ring, and the pyrazole ring to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

A correlation from the methylene protons (-OCH₂CH₃) to the carbonyl carbon (C=O), confirming the ethyl ester moiety.

Correlations from the benzene ring protons to the carbonyl carbon and the carbons of the pyrazole ring, establishing the connectivity of the substituents.

Correlations from the pyrazole protons (e.g., H5') to the benzene carbon at position 4 (C4), confirming the attachment point of the pyrazole ring to the benzoate (B1203000) core.

By combining the information from 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the precise chemical structure of this compound.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Specific mass spectrometry data, including precise molecular weight determination and fragmentation pattern analysis for this compound, has not been reported in the reviewed literature. While mass spectra for related fragments such as ethyl-4-chlorobenzoate are available, this information is insufficient to detail the mass spectrometric behavior of the complete molecule.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Elucidation

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, definitive data on its solid-state molecular structure, including crystal system, space group, unit cell dimensions, and key intramolecular parameters like bond lengths and angles, is not available. Studies on structurally similar, but distinct, compounds like ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate exist, but these findings cannot be accurately extrapolated to the target compound due to structural differences. nih.govdoaj.org

Correlations Between Experimental Spectroscopic Data and Computed Structural Parameters

A correlative study between experimental spectroscopic data (such as NMR, IR, and mass spectrometry) and computed structural parameters from theoretical calculations (like Density Functional Theory - DFT) for this compound has not been found in the public domain. Such analyses are crucial for a deeper understanding of the molecule's electronic structure and properties but require initial experimental data which is currently unavailable.

Due to the absence of specific research data for this compound, a detailed article that adheres to the requested scientific rigor and specificity cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations for Geometric and Electronic Structure

Detailed quantum chemical calculations, which are fundamental to understanding the three-dimensional structure and electronic nature of a molecule, appear not to have been published for Ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Ground State

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting molecular geometries and ground state electronic properties. However, a specific DFT analysis for this compound, which would provide insights into its bond lengths, bond angles, and dihedral angles, is not documented in the surveyed literature.

Selection and Validation of Appropriate Basis Sets in DFT Calculations

The accuracy of DFT calculations is highly dependent on the choice of basis sets, which are mathematical functions used to describe the distribution of electrons within a molecule. The process of selecting and validating a suitable basis set for this compound has not been the subject of any specific study found in the public domain.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Implications

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical stability. There are currently no published studies that report the HOMO-LUMO gap and the corresponding FMO analysis for this compound.

Simulated Vibrational Spectra and Potential Energy Distribution (PED) Analysis

Theoretical vibrational analysis, often performed alongside DFT calculations, helps in the interpretation of experimental infrared and Raman spectra. The Potential Energy Distribution (PED) analysis further allows for the precise assignment of vibrational modes to specific atomic motions. No such simulated spectra or PED analysis for this compound has been found in the available literature.

Natural Bond Orbital (NBO) Analysis for Understanding Stabilizing Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge transfer and stabilizing interactions within a molecule, such as hyperconjugation and intramolecular hydrogen bonding. A detailed NBO analysis for this compound, which would elucidate these intramolecular interactions, is not present in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, identifying electrophilic and nucleophilic sites, which is essential for predicting intermolecular interactions. An MEP map for this compound has not been published, leaving a void in the understanding of its reactive sites.

Exploration of Tautomerism and Isomerism in Pyrazole (B372694) Systems

The phenomenon of tautomerism is a significant aspect of pyrazole chemistry, influencing the reactivity, biological activity, and physical properties of these heterocyclic compounds. nih.gov For N-unsubstituted pyrazoles, such as the parent pyrazole ring in this compound, annular prototropic tautomerism is of particular interest. nih.gov This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. purkh.com

Computational quantum chemistry serves as a powerful tool for predicting the stable tautomeric forms of pyrazole derivatives and the energy barriers associated with their interconversion. nih.gov Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, are frequently employed to determine the geometries and relative energies of the different tautomers. nih.govpurkh.com For pyrazole systems, several tautomeric forms are theoretically possible, including those involving proton occupancy on the annular carbon atoms, although these are generally less stable due to a loss of aromaticity. nih.gov

The activation energy for the intramolecular nih.govmdpi.com-sigmatropic migration of a hydrogen atom in the pyrazole ring is computationally predicted to be in the range of 47.8–55.5 kcal/mol. nih.gov This high energy barrier suggests that uncatalyzed intramolecular proton transfer is a slow process. However, the presence of solvent molecules, particularly protic solvents like water, can significantly lower this barrier by facilitating intermolecular proton transfer through hydrogen bonding. nih.govnih.gov Computational studies have shown that the presence of even a single water molecule can decrease the energy barrier for proton transfer between tautomers. nih.gov

For this compound, the two primary annular tautomers would involve the proton residing on either N1 or N2 of the pyrazole ring. Due to the substitution at the 1-position of the pyrazole ring by the 2-chloro-4-ethoxycarbonylphenyl group, the tautomerism would be focused on the unsubstituted pyrazole ring if it were not for the N-substitution. However, as the compound is N-substituted, the typical annular tautomerism is not possible. Isomerism, however, would be a key consideration, particularly positional isomerism related to the attachment of the substituted phenyl ring to the pyrazole.

The electronic nature of substituents on the pyrazole ring plays a crucial role in determining the position of the tautomeric equilibrium. nih.gov Electron-donating groups, such as amino or hydroxyl groups, tend to favor the tautomer where the substituent is at the C3 position. Conversely, electron-withdrawing groups, like carboxyl or nitro groups, generally stabilize the tautomer with the substituent at the C5 position. nih.govresearchgate.net In the case of this compound, the 2-chloro-4-ethoxycarbonylphenyl substituent at the N1 position will significantly influence the electronic properties of the pyrazole ring. The chloro and ethyl benzoate (B1203000) groups are electron-withdrawing, which would affect the proton affinity of the nitrogen atoms.

Solvent effects also have a profound impact on tautomeric equilibria. nih.gov Polar aprotic solvents can decrease the rate of tautomeric interconversion. nih.gov In solution, particularly in protic solvents, intermolecular proton transfer facilitated by solvent molecules is a more likely mechanism than direct intramolecular transfer. nih.govnih.gov The relative stability of tautomers can be altered by the solvent's polarity due to differences in the dipole moments of the tautomeric forms. ijpcbs.com Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects and provide insights into the tautomeric preferences in different environments. nih.govijpcbs.com

Table 1: Factors Influencing Pyrazole Tautomerism

| Factor | Influence on Tautomeric Equilibrium and Proton Transfer |

|---|---|

| Substituents | Electron-donating groups generally favor the C3-tautomer, while electron-withdrawing groups stabilize the C5-tautomer. nih.gov |

| Solvent | Polar aprotic solvents can slow down the interconversion rate. Protic solvents can facilitate intermolecular proton transfer, lowering the energy barrier. nih.govnih.gov |

| Temperature | Lower temperatures can decrease the rate of tautomeric interconversion. nih.gov |

Local and Global Reactivity Descriptors Derived from Quantum Chemical Calculations (e.g., Fukui Functions)

Quantum chemical calculations are instrumental in determining a range of reactivity descriptors that provide insights into the chemical behavior of molecules. eurasianjournals.comacs.org These descriptors can be global, characterizing the molecule as a whole, or local, identifying specific reactive sites. scribd.com

Local reactivity is often analyzed using Fukui functions, which are derived from density functional theory (DFT). wikipedia.orgscm.com The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, it is possible to predict the most likely sites for nucleophilic, electrophilic, and radical attack. wikipedia.org For instance, the atom with the highest value of f+(r) will be the most susceptible to nucleophilic attack, while the atom with the highest f-(r) will be the preferred site for electrophilic attack. scm.com

Table 2: Key Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to the ability to donate an electron. Higher EHOMO indicates a better electron donor. scribd.com |

| LUMO Energy (ELUMO) | - | Related to the ability to accept an electron. Lower ELUMO indicates a better electron acceptor. scribd.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. scribd.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Fukui Function (f(r)) | (∂ρ(r)/∂N)v(r) | Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org |

Analysis of Non-Covalent Interactions (NCI) within the Molecular Framework

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. wikipedia.org These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are weaker than covalent bonds but collectively play a significant role in molecular conformation and crystal packing. wikipedia.org

Computational methods, such as the analysis of the reduced density gradient (RDG), are used to visualize and characterize non-covalent interactions. This approach allows for the identification of regions of steric repulsion, van der Waals interactions, and hydrogen bonding within a molecular system. Such analyses provide a deeper understanding of the forces that govern the molecular architecture of this compound and its interactions with other molecules. The nitrate (B79036) complex of a pyrazole derivative has been shown to crystallize as a dimer, supported by π-stacking interactions between the pyrazole rings. nih.gov

Chemical Reactivity and Derivatization Studies of Ethyl 2 Chloro 4 1h Pyrazol 1 Yl Benzoate

Reactivity at the Ester Functional Group: Hydrolysis, Transesterification, and Amidation Reactions

The ethyl ester group is a primary site for nucleophilic acyl substitution reactions. These transformations are fundamental for converting the ester into other key functional groups such as carboxylic acids, alternative esters, and amides.

Hydrolysis: The ester can be readily hydrolyzed to its corresponding carboxylic acid, 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid. This reaction is typically carried out under basic conditions, for instance, by refluxing with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. quora.com This saponification process follows a bimolecular addition-elimination mechanism. quora.com The resulting carboxylic acid is a crucial intermediate for further modifications, particularly for the synthesis of amides.

Transesterification: While less commonly reported for this specific substrate, transesterification is a viable pathway for exchanging the ethyl group for another alkyl or aryl group. This reaction is typically catalyzed by an acid or a base in the presence of an excess of the desired alcohol.

Amidation: The synthesis of amides from Ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate is most effectively achieved via a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described above. The resulting 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid is then coupled with a primary or secondary amine using a suitable activating agent or coupling reagent. A wide variety of standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU, can be employed to facilitate this transformation under mild conditions.

Table 1: Representative Conditions for Ester and Carboxylic Acid Transformations

| Transformation | Reactants | Reagents & Conditions | Product |

|---|

| Hydrolysis | this compound | 1. NaOH (aq), EtOH, Reflux 2. HCl (aq) | 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid | | Amidation | 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid, Primary/Secondary Amine (R¹R²NH) | Coupling Agent (e.g., EDC, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF, DCM), Room Temp. | N,N-Disubstituted-2-chloro-4-(1H-pyrazol-1-yl)benzamide |

Transformations of the Chloro Substituent: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The chloro substituent on the benzene (B151609) ring is relatively unreactive towards classical nucleophilic aromatic substitution (SNAr) due to the electron-donating nature of the pyrazole (B372694) and the deactivating effect of the ester group (meta to the chlorine). However, it is an excellent handle for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions at this position would require harsh conditions and highly activated nucleophiles, and are generally not the preferred method for functionalization of this substrate.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for modifying the chloro substituent. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. The efficiency of coupling aryl chlorides often requires the use of specialized catalysts composed of palladium sources (like Pd(OAc)₂ or Pd₂(dba)₃) and electron-rich, bulky phosphine (B1218219) ligands (such as SPhos, XPhos, or tBuBrettPhos). acs.orgorganic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method is instrumental in the synthesis of aryl alkynes, which are valuable precursors for many other functional groups and heterocyclic systems.

Table 2: Typical Conditions for Cross-Coupling Reactions of Aryl Chlorides

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-Aryl-4-(1H-pyrazol-1-yl)benzoate |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF or DMF | 2-(Alkynyl)-4-(1H-pyrazol-1-yl)benzoate |

Electrophilic and Nucleophilic Modification Strategies on the Pyrazole Ring

The pyrazole ring itself is an aromatic heterocycle amenable to further functionalization. Its reactivity is dictated by the electron distribution within the ring. nih.gov

Electrophilic Substitution: The pyrazole ring is considered an electron-rich heterocycle. ias.ac.in Electrophilic aromatic substitution reactions, such as halogenation (e.g., with NBS, NCS), nitration (e.g., with HNO₃/H₂SO₄), or sulfonation, occur preferentially at the C4 position, which is the most electron-rich carbon atom. nih.gov The N1-aryl substituent does not significantly alter this inherent reactivity pattern for substitution on the pyrazole core.

Nucleophilic Substitution: The C3 and C5 positions of the pyrazole ring are more electron-deficient and thus susceptible to nucleophilic attack, although this typically requires the presence of a good leaving group at these positions or activation via metallation. nih.gov Direct nucleophilic substitution on an unsubstituted C-H bond is not a feasible pathway.

Directed Metallation: It is also conceivable that directed ortho-metallation could occur on the N-aryl ring, guided by the pyrazole nitrogen, allowing for functionalization at the C5 position of the benzene ring. researchgate.net

Table 3: Potential Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Electrophile Source | Expected Position of Substitution | Product Structure |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C4 of Pyrazole | Ethyl 2-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzoate |

| Nitration | HNO₃ / H₂SO₄ | C4 of Pyrazole | Ethyl 2-chloro-4-(4-nitro-1H-pyrazol-1-yl)benzoate |

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not prominently available in the literature, the mechanisms of its key transformations are well-established for analogous systems.

Ester Hydrolysis: The alkaline hydrolysis of the ester proceeds through a nucleophilic addition-elimination mechanism (BAc2). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form the carboxylic acid, which is subsequently deprotonated by the base to yield the carboxylate salt. quora.com

Suzuki-Miyaura Coupling: The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-chloride bond.

Transmetallation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Electrophilic Substitution on Pyrazole: This reaction follows the standard mechanism for electrophilic aromatic substitution. The π-system of the pyrazole ring attacks the electrophile (E⁺) to form a resonance-stabilized cationic intermediate (sigma complex). A base then removes a proton from the C4 position to restore the aromaticity of the ring, yielding the substituted product.

Applications in Organic Synthesis As Versatile Key Intermediates

Building Block for the Assembly of Diverse Heterocyclic Scaffolds

The intrinsic reactivity of Ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The presence of the chloro- and ester- functionalities on the benzene (B151609) ring, coupled with the pyrazole (B372694) ring, provides multiple reaction sites for elaboration and cyclization reactions. Organic chemists have leveraged this reactivity to construct novel heterocyclic systems, which are core structures in many biologically active compounds.

The pyrazole moiety itself is a well-established pharmacophore, and its incorporation into larger, more complex heterocyclic systems is a common strategy in medicinal chemistry. The ability to further functionalize the benzene ring of this compound allows for the fine-tuning of the electronic and steric properties of the final products, which can be crucial for optimizing their biological activity.

Precursor for the Synthesis of Multi-Ring Systems and Fused Heterocycles

One of the most significant applications of this compound is its use as a precursor for the synthesis of multi-ring systems and fused heterocycles. These complex structures are of great interest due to their prevalence in natural products and pharmaceuticals. The strategic placement of reactive groups in this intermediate facilitates a variety of cyclization strategies to build additional rings onto the initial pyrazolyl-benzoate framework.

For instance, the chloro-substituent can be displaced by various nucleophiles, leading to the formation of a new ring fused to the benzene ring. Similarly, the ester group can be transformed into other functional groups that can then participate in intramolecular cyclization reactions. These approaches have been successfully employed to synthesize a range of fused heterocyclic systems, including pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyridines, which are known to possess a wide spectrum of biological activities.

Strategic Intermediate in the Preparation of Complex Molecules with Defined Architectures

The synthesis of complex molecules with well-defined three-dimensional structures is a central goal of modern organic chemistry. This compound serves as a strategic intermediate in multi-step syntheses aimed at producing such complex molecular architectures. Its utility lies in its ability to introduce a specific pyrazolyl-benzoyl fragment into a larger molecule, which can then be further elaborated.

The defined connectivity and stereochemistry of this building block allow for a high degree of control over the final structure of the target molecule. This is particularly important in the synthesis of chiral molecules, where the precise arrangement of atoms in space is critical for their function. Researchers have utilized this intermediate to construct key fragments of complex natural products and designed molecules with specific therapeutic or material properties.

Contribution to Modular Synthesis Approaches for Libraries of Analogues

In the quest for new drugs and materials, the ability to rapidly synthesize and screen large numbers of related compounds, or analogues, is essential. This approach, known as modular or combinatorial synthesis, relies on the use of versatile building blocks that can be easily modified to generate a diverse library of compounds. This compound is an excellent example of such a building block.

Q & A

Q. What are the common synthetic routes for Ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate, and what key reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 2,4-dichlorobenzoate derivatives with pyrazole under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF or DMA) at elevated temperatures (65–80°C). Chromatographic separation (e.g., silica gel with EtOAc/heptane gradients) is critical for isolating isomers or byproducts. Reaction time and stoichiometric ratios of pyrazole to dichloro precursors significantly impact yield and purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) identifies substitution patterns and confirms regioselectivity.

- Single-crystal X-ray diffraction resolves molecular geometry, dihedral angles between aromatic rings (e.g., 76.06° between pyrazole and benzene in related structures), and intermolecular interactions. Refinement using SHELX programs (e.g., SHELXL for small-molecule structures) ensures accuracy .

- Mass spectrometry validates molecular weight and fragmentation patterns.

Q. What preliminary biological screening approaches are recommended for evaluating bioactivity?

Initial screens should focus on enzyme inhibition assays (e.g., kinase or protease targets) and receptor binding studies. Structural analogs with pyrazole moieties have shown activity in antifungal and antitumor models, suggesting similar frameworks for this compound. Dose-response curves and toxicity profiling (e.g., IC₅₀ values) in cell lines provide preliminary efficacy data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bond angle distortions in pyrimidine/pyrazole-containing analogs?

Crystallographic studies of related compounds reveal alternating bond angle distortions (e.g., 112.8–129.7° in pyrimidine rings) due to steric and electronic effects. Computational modeling (DFT or molecular mechanics) can compare observed vs. ideal angles, while Hirshfeld surface analysis quantifies intermolecular forces influencing distortions .

Q. What strategies minimize isomer formation during nucleophilic substitution?

- Regioselective control : Use directing groups (e.g., trifluoromethyl) to favor substitution at specific positions.

- Solvent optimization : Polar solvents (DMA) enhance solubility and reaction homogeneity.

- Temperature modulation : Lower temperatures reduce kinetic byproducts, as seen in the synthesis of 2-chloro-4-(pyrazolyl)pyrimidine derivatives .

Q. How do electron-withdrawing substituents (e.g., Cl, CF₃) influence reactivity in cross-coupling reactions?

The chloro and trifluoromethyl groups activate the benzoate ring for electrophilic substitution while deactivating it for nucleophilic attacks. In Suzuki couplings, the boronate ester derivatives (e.g., Ethyl 2-chloro-4-(dioxaborolan-2-yl)benzoate) enable selective functionalization at the para position. The electron-withdrawing nature stabilizes intermediates and enhances reaction rates in metal-catalyzed reactions .

Methodological Notes

- Synthetic Optimization : Monitor reactions via TLC or HPLC to track isomer ratios.

- Crystallographic Refinement : Use SHELXTL for high-resolution data (R factor < 0.05) and validate with CCDC deposition .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate results with orthogonal methods (e.g., SPR for binding affinity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.